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Abstract
Procyanidin C2, a trimeric proanthocyanidin composed of three (+)-catechin units, is a

naturally occurring flavonoid found in various plant sources, including grape seeds, apples, and

cocoa. This polyphenolic compound has garnered significant interest within the scientific

community due to its potent antioxidant and anti-inflammatory properties. This technical guide

provides an in-depth overview of the physical and chemical properties of Procyanidin C2,

detailed experimental protocols for its isolation and analysis, and an exploration of its

modulation of key cellular signaling pathways. All quantitative data are summarized in

structured tables, and complex biological and experimental workflows are visualized using

diagrams generated with Graphviz (DOT language).

Physical and Chemical Properties
Procyanidin C2 is a B-type proanthocyanidin trimer, meaning it consists of three flavan-3-ol

units linked by single carbon-carbon bonds. Specifically, it is a trimer of (+)-catechin units

connected by two successive (4α→8) linkages.[1] Its structure confers specific physical and

chemical characteristics that are crucial for its biological activity and analytical characterization.
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General Properties
Property Value Source

Synonyms

Procyanidin trimer C2,

Catechin-(4α→8)-catechin-

(4α→8)-catechin

PubChem

Appearance

As part of procyanidin extracts,

it can range from a deep rose

to a light brown refined

powder. Oligomeric

procyanidins are described as

colorless to light brown.

[2]

Taste Reported to be bitter. [3]

Tabulated Physicochemical Data
Property Value Method Reference

Molecular Formula C45H38O18 - [4]

Molar Mass 866.74 g/mol - [4]

Exact Mass 866.20581436 Da Computed [1]

Melting Point
Not experimentally

available.
- [5]

Solubility

Practically insoluble in

water. Soluble in polar

organic solvents like

methanol, ethanol,

and acetone.

General observation

for procyanidins.
[2][6]

logP (Octanol-Water

Partition Coefficient)
3.38 ALOGPS (Predicted) [5]

pKa (Strongest Acidic) 8.64
ChemAxon

(Predicted)
[5]
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Experimental Protocols
Isolation and Purification of Procyanidin C2 from Grape
Seeds
This protocol is a composite method based on established techniques for proanthocyanidin

extraction and purification.

Objective: To isolate and purify Procyanidin C2 from grape seeds.

Materials:

Grape seeds

Acetone (70% aqueous solution)

Ethyl acetate

Methanol

Water (deionized)

Sephadex LH-20 resin

C18 solid-phase extraction (SPE) cartridges

High-performance liquid chromatography (HPLC) system with a semi-preparative column

(e.g., C18)

Methodology:

Extraction:

1. Grind dried grape seeds into a fine powder.

2. Extract the powder with 70% aqueous acetone at room temperature with constant stirring

for 24 hours.

3. Filter the mixture and concentrate the filtrate under reduced pressure to remove acetone.
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4. The resulting aqueous extract is then subjected to liquid-liquid extraction with ethyl

acetate. The ethyl acetate fraction, containing oligomeric procyanidins, is collected.

Column Chromatography:

1. Evaporate the ethyl acetate extract to dryness and redissolve the residue in methanol.

2. Apply the methanolic solution to a Sephadex LH-20 column equilibrated with methanol.

3. Elute the column with methanol to separate compounds based on size. Collect fractions

and monitor by thin-layer chromatography (TLC) or analytical HPLC. Fractions containing

trimeric procyanidins are pooled.

Solid-Phase Extraction (SPE):

1. Further purify the pooled fractions using C18 SPE cartridges to remove more polar and

non-polar impurities.

2. Condition the cartridge with methanol followed by water.

3. Load the sample and wash with water to remove sugars and other polar compounds.

4. Elute the procyanidins with methanol.

Semi-Preparative HPLC:

1. Concentrate the methanolic eluate from SPE and inject it into a semi-preparative HPLC

system.

2. Use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile

or methanol.

3. Monitor the elution at 280 nm and collect the peak corresponding to Procyanidin C2.

4. Confirm the purity of the collected fraction by analytical HPLC and mass spectrometry.

Workflow Diagram:
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Figure 1: Isolation and Purification Workflow for Procyanidin C2.

Mass Spectrometry Analysis of Procyanidin C2
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Objective: To confirm the molecular weight and structural features of Procyanidin C2 using

MALDI-TOF/TOF Mass Spectrometry.

Materials:

Purified Procyanidin C2

Matrix: 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA)

Solvent: 50% aqueous methanol with 0.1% trifluoroacetic acid (TFA)

MALDI target plate

Methodology:

Sample Preparation:

1. Prepare a 1 mg/mL stock solution of Procyanidin C2 in 50% aqueous methanol.

2. Prepare a 10 mg/mL solution of the matrix (DHB or CHCA) in 50% aqueous methanol with

0.1% TFA.

3. Mix the sample solution and the matrix solution in a 1:10 (v/v) ratio.

4. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

MALDI-TOF/TOF Analysis:

1. Acquire the mass spectrum in negative ion mode, as procyanidins are readily

deprotonated.

2. The expected [M-H]⁻ ion for Procyanidin C2 is at m/z 865.

3. For MS/MS analysis, select the parent ion at m/z 865 for collision-induced dissociation

(CID).

4. Analyze the fragmentation pattern. Key fragmentation pathways for B-type procyanidins

include:
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Quinone Methide (QM) fission: Cleavage of the interflavan bond, resulting in fragments

corresponding to the loss of a catechin unit (288 Da).

Retro-Diels-Alder (RDA) fission: Cleavage within the heterocyclic C-ring of a catechin

unit.

Heterocyclic Ring Fission (HRF): Another type of cleavage within the C-ring.

Expected Fragmentation: For a trimer, QM fission will result in a dimer fragment ion ([M-H-

288]⁻) at m/z 577 and a monomer fragment. Further fragmentation of the dimer will yield

monomeric ions.

Experimental Workflow Diagram:

Sample-Matrix Co-crystallization

MALDI-TOF MS Analysis
(Negative Ion Mode)

Parent Ion Detection
([M-H]⁻ at m/z 865)

Tandem MS (MS/MS) of Parent Ion

Fragmentation Analysis
(QM, RDA, HRF)

Structural Confirmation
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Click to download full resolution via product page

Figure 2: Workflow for MALDI-TOF/TOF Analysis of Procyanidin C2.

NMR Spectroscopy Analysis of Procyanidin C2
Objective: To elucidate the detailed structure and stereochemistry of Procyanidin C2 using 1D

and 2D NMR spectroscopy.

Materials:

Purified Procyanidin C2

Deuterated solvent (e.g., Methanol-d4, Acetone-d6)

NMR spectrometer

Methodology:

Sample Preparation:

1. Dissolve an appropriate amount of purified Procyanidin C2 in the chosen deuterated

solvent.

NMR Data Acquisition:

1. Acquire a ¹H NMR spectrum to identify the proton signals.

2. Acquire a ¹³C NMR spectrum to identify the carbon signals.

3. Acquire 2D NMR spectra for structural elucidation:

COSY (Correlation Spectroscopy): To identify proton-proton couplings within the

catechin units.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their

directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon

correlations, which are crucial for confirming the (4α→8) linkages between the catechin

units.

Expected Spectral Features: The NMR spectra of Procyanidin C2 are complex due to the

presence of three catechin units. Key features to look for include:

Signals corresponding to the aromatic protons of the A and B rings of the catechin units.

Signals for the protons and carbons of the heterocyclic C-rings.

The HMBC spectrum should show correlations between H-4 of one unit and C-8 and C-6 of

the adjacent unit, confirming the interflavan linkage. The specific chemical shifts will confirm

the (4α→8) connectivity.

Biological Activity and Signaling Pathways
Procyanidin C2, along with other procyanidins, exhibits significant biological activities,

primarily attributed to its antioxidant and anti-inflammatory properties. These effects are

mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity via the Nrf2/ARE Pathway
Procyanidins are potent activators of the Nuclear factor erythroid 2-related factor 2

(Nrf2)/Antioxidant Response Element (ARE) signaling pathway, a primary cellular defense

mechanism against oxidative stress.

Mechanism of Action: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like

ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent

proteasomal degradation. Procyanidins can induce a conformational change in Keap1, leading

to the release of Nrf2.[4][6] The stabilized Nrf2 then translocates to the nucleus, where it binds

to the ARE in the promoter regions of various antioxidant genes, upregulating their expression.

[4][6] These genes encode for protective enzymes such as heme oxygenase-1 (HO-1),

NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[7]

Signaling Pathway Diagram:
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Figure 3: Procyanidin C2 Activation of the Nrf2/ARE Pathway.
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Anti-inflammatory Activity via Inhibition of the NF-κB
Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.

Chronic activation of this pathway is implicated in numerous inflammatory diseases.

Procyanidins have been shown to inhibit NF-κB activation at multiple levels.

Mechanism of Action: In its inactive state, NF-κB (a heterodimer of p50 and p65 subunits) is

sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger

the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα. This

phosphorylation marks IκBα for ubiquitination and proteasomal degradation, releasing NF-κB.

The freed NF-κB then translocates to the nucleus and activates the transcription of pro-

inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and chemokines. Procyanidins can

inhibit the activation of the IKK complex, thereby preventing the degradation of IκBα and

keeping NF-κB in its inactive cytoplasmic state.[8][9]

Signaling Pathway Diagram:
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Figure 4: Procyanidin C2 Inhibition of the NF-κB Pathway.
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Conclusion
Procyanidin C2 is a promising natural compound with well-defined chemical properties and

significant biological activities. Its potent antioxidant and anti-inflammatory effects, mediated

through the modulation of the Nrf2 and NF-κB signaling pathways, make it a compelling

candidate for further research in the prevention and treatment of chronic diseases. The

experimental protocols and data presented in this guide provide a solid foundation for

researchers and drug development professionals to explore the full therapeutic potential of

Procyanidin C2. Further investigations are warranted to fully elucidate its bioavailability,

metabolism, and efficacy in preclinical and clinical settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8270076?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8270076?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

